4-Bromo-2-ethynyl-1-methoxybenzene
Overview
Description
“4-Bromo-2-ethynyl-1-methoxybenzene” is an organic compound with the formula C9H7BrO . It is also known by its IUPAC name “2-bromo-4-ethynyl-1-methoxybenzene” and has a molecular weight of 211.06 .
Synthesis Analysis
The synthesis of benzene derivatives like “4-Bromo-2-ethynyl-1-methoxybenzene” often involves electrophilic aromatic substitution . The general mechanism includes the formation of a strongly electrophilic bromine cation, followed by the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-ethynyl-1-methoxybenzene” can be represented by the InChI code: 1S/C9H7BrO/c1-3-7-4-5-9 (11-2)8 (10)6-7/h1,4-6H,2H3 .
Physical And Chemical Properties Analysis
“4-Bromo-2-ethynyl-1-methoxybenzene” is a powder with a melting point of 89-91°C .
Scientific Research Applications
Synthesis of Tetrahydrofuran Derivatives
4-Bromo-2-ethynyl-1-methoxybenzene is used in the synthesis of tetrahydrofuran derivatives. A study demonstrated the controlled-potential reduction of related bromoethers catalyzed by a nickel(I) complex, leading to high yields of various methylene-tetrahydrofuran compounds (Esteves, Ferreira, & Medeiros, 2007).
Liquid Crystal Synthesis
This compound is relevant in the synthesis of liquid crystals. Research involving the reaction of pseudo-glucal with bromoethers, including 1-bromo-4-methoxybenzene, resulted in β-C-aryl glycosides. These serve as precursors in the production of chiral liquid crystals (Bertini et al., 2003).
Halohydrin Formation
In the presence of elemental iodine and bromine, this compound acts as a catalyst in the ring opening of epoxides to form vicinal iodo and bromo alcohols. This reaction is regioselective and occurs under neutral and mild conditions (Niknam & Nasehi, 2002).
Molecular Switching Studies
4-Bromo-2-ethynyl-1-methoxybenzene is used in studies of molecular rotors. For instance, research on surface-bound molecular rotors explored the dynamics of molecular motion, providing insights into the factors determining molecular rotor dynamics (Balema et al., 2019).
Supramolecular Interactions
In crystallography, anisole derivatives including this compound are analyzed for their molecular structures and packing behavior. Studies have shown that bromine atoms mediate different supramolecular interactions in the crystal structures of anisole derivatives (Nestler, Schwarzer, & Gruber, 2018).
properties
IUPAC Name |
4-bromo-2-ethynyl-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJYCOBHKTAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700693 | |
Record name | 4-Bromo-2-ethynyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethynyl-1-methoxybenzene | |
CAS RN |
1057669-94-9 | |
Record name | 4-Bromo-2-ethynyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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